Ethyl 4-hydroxythiazole-2-carboxylate Ethyl 4-hydroxythiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15777897
InChI: InChI=1S/C6H7NO3S/c1-2-10-6(9)5-7-4(8)3-11-5/h3,8H,2H2,1H3
SMILES:
Molecular Formula: C6H7NO3S
Molecular Weight: 173.19 g/mol

Ethyl 4-hydroxythiazole-2-carboxylate

CAS No.:

Cat. No.: VC15777897

Molecular Formula: C6H7NO3S

Molecular Weight: 173.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxythiazole-2-carboxylate -

Specification

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
IUPAC Name ethyl 4-hydroxy-1,3-thiazole-2-carboxylate
Standard InChI InChI=1S/C6H7NO3S/c1-2-10-6(9)5-7-4(8)3-11-5/h3,8H,2H2,1H3
Standard InChI Key IHGSBMGOULNHGM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=CS1)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

Ethyl 4-hydroxythiazole-2-carboxylate has a molecular weight of 173.19 g/mol and the IUPAC name ethyl 4-hydroxy-1,3-thiazole-2-carboxylate. Its canonical SMILES representation (CCOC(=O)C1=NC(=CS1)O) highlights the esterified carboxyl group and hydroxyl substitution. The planar thiazole ring facilitates π-π stacking interactions, while the hydroxyl and ester groups enable hydrogen bonding and electrophilic reactivity, respectively.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₇NO₃S
Molecular Weight173.19 g/mol
IUPAC Nameethyl 4-hydroxy-1,3-thiazole-2-carboxylate
CAS Number139291769
SMILESCCOC(=O)C1=NC(=CS1)O
InChI KeyIHGSBMGOULNHGM-UHFFFAOYSA-N

Physicochemical Properties

While experimental data for this compound are sparse, predictive models estimate a boiling point of ~441.6°C and a density of 1.485 g/cm³ based on analogs like ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate . The hydroxyl group confers moderate acidity (predicted pKa ≈ 7.92), suggesting solubility in polar aprotic solvents .

Synthesis and Functionalization

Conventional Synthetic Routes

The synthesis typically involves cyclocondensation of α-haloketones with thiourea derivatives. For example, ethyl 2-amino-4-hydroxythiazole-5-carboxylate analogs are synthesized via Hantzsch thiazole synthesis, using ethyl chloroacetate and thiourea in ethanol under reflux. A two-step approach may involve:

  • Condensation: Reacting ethyl glycinate with carbon disulfide to form a dithiocarbamate intermediate.

  • Cyclization: Treating the intermediate with α-bromo ketones or esters in the presence of base .

Advanced Functionalization Strategies

Recent methodologies employ cross-coupling reactions to introduce aryl or alkynyl groups. For instance, Sonogashira coupling of ethyl 4-trifluoromethylsulfonyloxy-thiazole-2-carboxylate with terminal alkynes yields alkynyl-substituted derivatives, which undergo annulation to form fused heterocycles . Such strategies enhance bioactivity; a fluorophenyl analog demonstrated TRPM8 antagonism (IC₅₀ = 4.06 µM) in prostate cancer models .

Table 2: Representative Synthetic Modifications

ModificationMethodBioactivity Outcome
Fluorophenyl additionSonogashira couplingTRPM8 antagonism
AlkynylationAnnulation reactionsImproved metabolic stability

Biological Activities and Mechanisms

TRPM8 Receptor Modulation

Ethyl 4-hydroxythiazole-2-carboxylate derivatives act as transient receptor potential melastatin 8 (TRPM8) antagonists, relevant in pain management and oncology. A lead compound from this class (DFL23448 analog) reduced cold allodynia in murine models without cytotoxicity, attributed to its high metabolic stability (t₁/₂ > 120 min in human liver microsomes) .

Anticancer Activity

Thiazoles inhibit kinases and DNA topoisomerases. Fluorinated analogs of ethyl 4-hydroxythiazole-2-carboxylate induced apoptosis in MCF-7 breast cancer cells (EC₅₀ = 12.3 µM) via ROS-mediated pathways . The ester group’s hydrolysis to carboxylic acids may enhance intracellular accumulation.

Computational and Pharmacokinetic Insights

In Silico Profiling

Molecular docking studies reveal that the hydroxyl group forms hydrogen bonds with TRPM8’s Tyr745 and Gln785 residues, while the thiazole ring engages in hydrophobic interactions with Leu670 . Drug-likeness parameters (Lipinski’s rule of five, Veber criteria) are satisfied, with predicted logP = 1.8 and polar surface area = 86 Ų.

ADMET Predictions

Physiologically based pharmacokinetic (PBPK) modeling suggests moderate oral bioavailability (F = 45–60%) due to first-pass metabolism. The compound’s ester linkage is susceptible to hepatic carboxylesterases, generating 4-hydroxythiazole-2-carboxylic acid as the primary metabolite.

Future Directions

  • Targeted Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles could enhance solubility and reduce off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 4 and 5 to optimize TRPM8 affinity.

  • In Vivo Efficacy Trials: Preclinical testing in xenograft models for oncology applications.

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